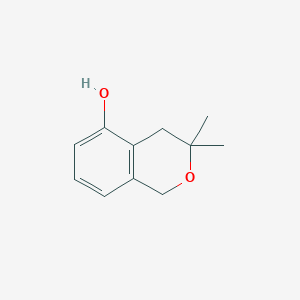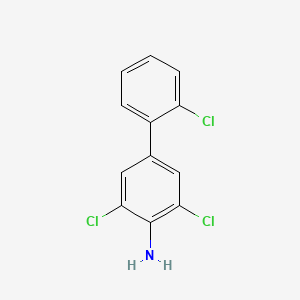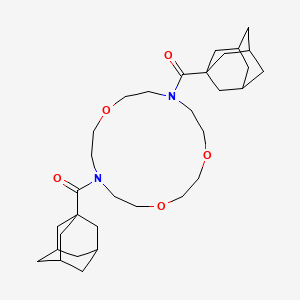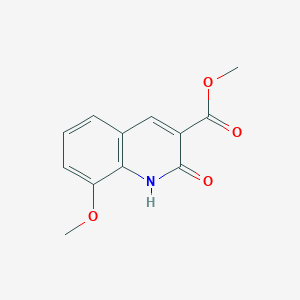![molecular formula C7H11NO3 B8437341 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-catalyzed reactions, such as those using Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .
化学反应分析
Types of Reactions
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form different reduced products.
Substitution: Substitution reactions at the isoxazole ring or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oximes, while reduction can produce various reduced isoxazole derivatives .
科学研究应用
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C7H11NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3,9-10H,4H2,1-2H3 |
InChI 键 |
QZAMFJOWYBXFKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=NO1)CO)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
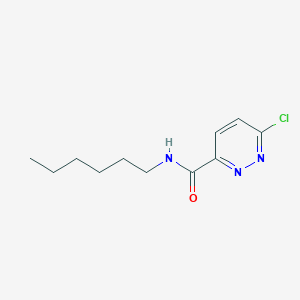
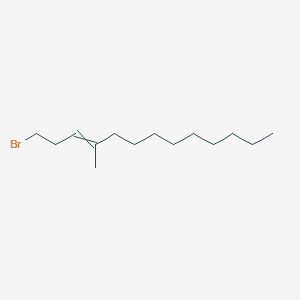
![3-Dimethylamino-1-[[(1H)-indazol 3 yl]carbonyl]piperidine](/img/structure/B8437290.png)

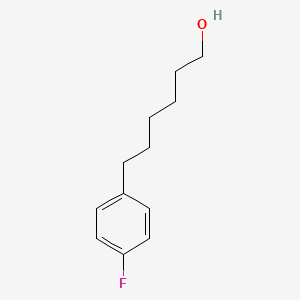
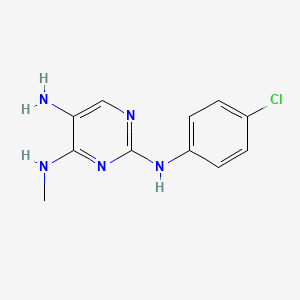
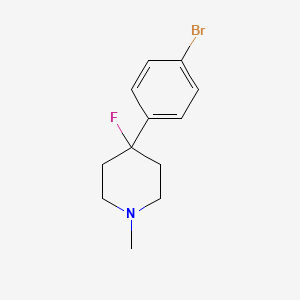
![Methyl 4-fluoro-2-[(2S)-oxiran-2-ylmethoxy]benzoate](/img/structure/B8437316.png)
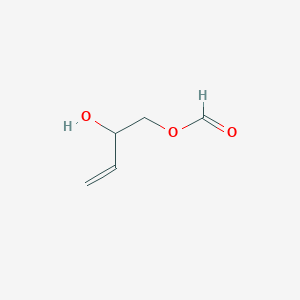
![Methyl 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8437321.png)
